molecular formula C11H12N4O3 B11478365 2,3-dimethyl-5-(methylamino)-7-nitroquinazolin-4(3H)-one

2,3-dimethyl-5-(methylamino)-7-nitroquinazolin-4(3H)-one

Cat. No.: B11478365
M. Wt: 248.24 g/mol
InChI Key: KJIYNEBAGAHVRA-UHFFFAOYSA-N
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Description

2,3-DIMETHYL-5-(METHYLAMINO)-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is a heterocyclic compound with a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYL-5-(METHYLAMINO)-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,3-dimethylquinazolin-4-one with methylamine and a nitrating agent to introduce the nitro group at the 7-position. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHYL-5-(METHYLAMINO)-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3-dimethyl-5-(methylamino)-7-amino-3,4-dihydroquinazolin-4-one.

Scientific Research Applications

2,3-DIMETHYL-5-(METHYLAMINO)-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-DIMETHYL-5-(METHYLAMINO)-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylquinazolin-4-one: Lacks the nitro and methylamino groups, resulting in different biological activities.

    5-Methylamino-7-nitroquinazolin-4-one: Similar structure but lacks the 2,3-dimethyl substitution.

    7-Nitroquinazolin-4-one: Lacks both the 2,3-dimethyl and 5-methylamino groups.

Uniqueness

2,3-DIMETHYL-5-(METHYLAMINO)-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the nitro and methylamino groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups within the quinazolinone framework enhances its versatility and applicability in various research fields.

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

2,3-dimethyl-5-(methylamino)-7-nitroquinazolin-4-one

InChI

InChI=1S/C11H12N4O3/c1-6-13-9-5-7(15(17)18)4-8(12-2)10(9)11(16)14(6)3/h4-5,12H,1-3H3

InChI Key

KJIYNEBAGAHVRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])NC)C(=O)N1C

Origin of Product

United States

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